2,1-苯并恶硼烷,1,3-二氢-1-羟基-5-甲氧基-

描述

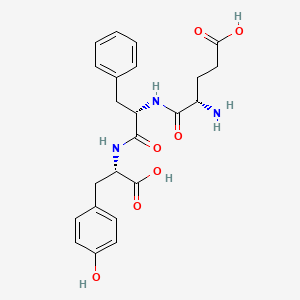

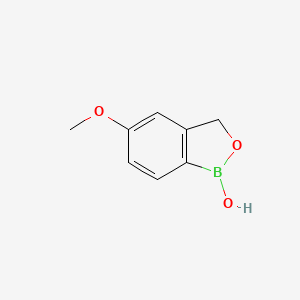

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.

科学研究应用

Medicinal Chemistry

Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .

Antifungal Applications

Benzoxaboroles have been widely applied as antifungal agents . For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has been discovered for the potential treatment of Onychomycosis .

Antibacterial Applications

Benzoxaboroles have also been used as antibacterial agents . They have been found to inhibit synthetases, which are essential for bacterial growth .

Antiviral Applications

Benzoxaboroles have shown potential as antiviral agents . They have been used in the synthesis of novel benzoxaborole anti-inflammatory agents (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis .

Anti-parasite Applications

Benzoxaboroles have been applied as anti-parasite agents . For example, chalcone-benzoxaborole hybrid molecules have been developed as potent antitrypanosomal agents .

Anti-inflammatory Applications

Benzoxaboroles have been used as anti-inflammatory agents . They have been used in the design and synthesis of boron-containing PDE4 inhibitors for potential dermatologic anti-inflammatory application .

Molecular Recognition

Benzoxaboroles can bind hydroxyl compounds and thus can be applied as molecular receptors for sugars and glycoconjugates .

Organic Synthesis

Benzoxaboroles are used as building blocks and protecting groups in organic synthesis . They have exceptional properties and wide applications .

属性

IUPAC Name |

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBZHBKJDEYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474361 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

CAS RN |

174671-92-2 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)